4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
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Description
4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one is a useful research compound. Its molecular formula is C23H17Cl3N2O2 and its molecular weight is 459.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
It shares structural similarities with fenofibrate , a well-known hypolipidemic drug. Fenofibrate primarily targets the liver cholesterol homeostasis , which plays a central role in controlling circulating cholesterol levels and in the development of atherosclerosis .
Mode of Action
Drawing parallels with fenofibrate, it can be inferred that it might interact with liver cholesterol homeostasis . The key interrelated events in this process include liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cholesterol metabolism. Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences . Therefore, it can be hypothesized that this compound might also influence these two metabolic pathways.
Pharmacokinetics
It’s worth noting that similar compounds, like fenofibrate, are readily and entirely transformed into active metabolites upon oral administration .
Result of Action
Based on its potential similarity to fenofibrate, it might exhibit a potent cholesterol-lowering effect .
Biochemical Analysis
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-17-18(25)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(24)12-10-15/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYADQUABQFRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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